molecular formula C20H18N6O B2397729 5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile CAS No. 1159976-56-3

5-(1-aza-2-(4-(dimethylamino)phenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

Cat. No.: B2397729
CAS No.: 1159976-56-3
M. Wt: 358.405
InChI Key: CSDNYWSYGSNSKX-ZYVIXVCZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an azide group, a phenyl group, a vinyl group, and a diazine group . These groups suggest that the compound could have interesting chemical properties and could be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. Vinyl azides are versatile building blocks in which a double bond is attached directly to the azide group . The double bond in this compound also causes the azide to be more reactive with other functional groups .


Chemical Reactions Analysis

Vinyl azides can undergo a variety of chemical reactions, including photolysis, thermolysis, cycloaddition, and reaction with nucleophiles and electrophiles . The addition of an external radical species can cause the production of an iminyl radical that undergoes numerous transformations .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Researchers have explored the synthesis and characterization of transition metal complexes using similar ligands. For instance, Devika et al. (2019) synthesized metal chelates with Co(II), Ni(II), and Fe(III) from a ligand derived through a diazo-coupling reaction. The study highlighted the ligand's potential as a tridentate ligand coordinating through nitrogen and oxygen atoms, suggesting applications in materials science and catalysis (Devika et al., 2019).

Synthesis of Heterocyclic Azo Dyes

The compound's structure is conducive to forming heterocyclic azo dyes, as shown by Abdelhamid and Afifi (2008), who synthesized various 1,3,4-thiadiazoles from hydrazonoyl halides. This work illustrates the compound's utility in creating dyes with potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other photonic devices (Abdelhamid & Afifi, 2008).

Development of Nonlinear Optical Materials

Fatma et al. (2015) synthesized a novel compound featuring dimethylamino phenyl groups and analyzed its spectroscopic characteristics and quantum chemical properties. The study focused on the compound's nonlinear optical behavior, indicating its potential in the development of materials for optical switching and computing (Fatma et al., 2015).

Synthesis of Novel Organic Compounds

Several studies have employed similar structures in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For example, Nishimura et al. (2012) developed a synthetic method for dihydropyrimidines, illustrating the compound's versatility in synthesizing molecules with biological activity or material properties (Nishimura et al., 2012).

Inhibition of Polymer Degradation

Abdel-Naby and Youssef (1998) investigated modifying poly(vinyl chloride) (PVC) with a related compound to improve its thermal stability and resistance to ultraviolet rays. This research suggests applications in enhancing polymer materials' longevity and performance (Abdel-Naby & Youssef, 1998).

Properties

IUPAC Name

6-amino-5-[[4-(dimethylamino)phenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25(2)15-10-8-14(9-11-15)13-23-18-17(12-21)24-20(27)26(19(18)22)16-6-4-3-5-7-16/h3-11,13H,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWIBIPDHWRQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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